3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

Catalog No.
S12549247
CAS No.
M.F
C11H13ClF3NO2
M. Wt
283.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid...

Product Name

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride

IUPAC Name

3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H

InChI Key

NFVRYVAWNUBDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride, also known as (S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its unique trifluoromethyl group attached to a phenyl ring. This structural feature enhances the compound's chemical stability and lipophilicity, making it an attractive candidate in various fields, including medicinal chemistry, materials science, and agrochemicals. Its molecular formula is C₁₁H₁₂ClF₃N₁O₂, and it has a molecular weight of approximately 283.67 g/mol .

, including:

  • Oxidation: The amino group can be oxidized to form oximes or nitriles using agents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can engage in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Nucleophiles such as amines or thiols under basic conditions .

3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride exhibits potential biological activities that make it useful in pharmacological research. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with various molecular targets. It may act as an inhibitor or modulator of enzymes by binding to their active sites, influencing biochemical pathways and potentially exhibiting therapeutic effects .

The synthesis of 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride typically involves several steps:

  • Starting Material: The process begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde.
  • Formation of Intermediate: The aldehyde undergoes condensation with a suitable amine to form an imine intermediate.
  • Reduction: The imine is then reduced to the corresponding amine using sodium borohydride.
  • Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.
  • Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid .

This compound has several applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biology: Serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
  • Materials Science: Employed in developing novel materials with unique electronic and optical properties.
  • Industry: Utilized in synthesizing agrochemicals and specialty chemicals .

Research indicates that 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride interacts with specific molecular targets, influencing biological processes. Its lipophilicity facilitates better membrane penetration, enhancing its binding affinity to certain receptors or enzymes. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochlorideC₁₁H₁₂ClF₃N₁O₂Different position of trifluoromethyl group
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acidC₁₁H₁₂F₃N₁O₂Non-hydrochloride form; potential differences in solubility
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochlorideC₁₁H₁₂ClF₃N₁O₂Enantiomer variation affecting biological activity

These compounds are significant for comparative studies in medicinal chemistry due to their structural variations and potential differences in biological activity .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

283.0586908 g/mol

Monoisotopic Mass

283.0586908 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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